REACTION_CXSMILES
|
[Cl:1]C(OC(Cl)C)=O.C1(C[N:15]2[CH2:24][CH2:23][C:18]3([S:22][CH2:21][CH2:20][S:19]3)[CH2:17][CH2:16]2)C=CC=CC=1.[OH-].[Na+]>ClC(Cl)C>[ClH:1].[S:19]1[C:18]2([CH2:23][CH2:24][NH:15][CH2:16][CH2:17]2)[S:22][CH2:21][CH2:20]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.74 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC2(SCCS2)CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is decanted off
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with 25 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases are dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 35 ml of methanol
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated at 60° C. for 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
is triturated with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1CCSC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.993 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |